molecular formula C17H32N2O2 B3027412 tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1286273-20-8

tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate

Cat. No. B3027412
CAS RN: 1286273-20-8
M. Wt: 296.4
InChI Key: VLCMDCOFAPUDLE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “tert-Butyl [1-(cyclopentylmethyl)piperidin-4-yl]methylcarbamate” is C17H32N2O2 . This compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products .

Scientific Research Applications

  • Synthesis of Nociceptin Antagonists : H. Jona et al. (2009) developed an efficient method for the asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a significant intermediate for synthesizing nociceptin antagonists. This process is applicable for large-scale operations, enabling the synthesis of biologically active compounds in significant quantities (Jona et al., 2009).

  • Intermediates in Biologically Active Compounds : D. Kong et al. (2016) synthesized tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate for compounds like crizotinib, which has applications in treating certain cancers (Kong et al., 2016).

  • Synthesis of Drug Intermediates : Geng Min (2010) designed an efficient seven-step process for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate from itaconic acid ester. These compounds serve as important drug intermediates and are noted for their simplicity, cost-efficiency, and environmental friendliness (Min, 2010).

  • Key Intermediate in Anticancer Drugs : Binliang Zhang et al. (2018) established a rapid and high-yield method for synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a crucial intermediate for small molecule anticancer drugs. This synthesis method is highly efficient and yields a high total yield of the steps involved (Zhang et al., 2018).

  • Kinase Inhibitor for Rheumatoid Arthritis and Psoriasis : John Y. L. Chung et al. (2006) developed a novel synthesis for a p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis. This synthesis demonstrated the application of tert-butyl piperidinyl compounds in creating therapeutic agents for chronic diseases (Chung et al., 2006).

properties

IUPAC Name

tert-butyl N-[[1-(cyclopentylmethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-17(2,3)21-16(20)18-12-14-8-10-19(11-9-14)13-15-6-4-5-7-15/h14-15H,4-13H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCMDCOFAPUDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101124284
Record name Carbamic acid, N-[[1-(cyclopentylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1286273-20-8
Record name Carbamic acid, N-[[1-(cyclopentylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286273-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(cyclopentylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101124284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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